molecular formula C16H13ClN2O2S2 B2525716 5-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 536734-50-6

5-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2525716
CAS No.: 536734-50-6
M. Wt: 364.86
InChI Key: MIFCROIQTNEZEZ-UHFFFAOYSA-N
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Description

5-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide is a synthetic small molecule featuring a thiazole core linked to a chlorinated thiophene carboxamide. This structure incorporates privileged scaffolds known for significant pharmacological potential, making it a valuable compound for investigative research in medicinal chemistry. The thiazole ring is a prominent heterocycle in drug discovery, found in various bioactive molecules and approved drugs due to its ability to interact with diverse biological targets . Similarly, the thiophene sulfonamide moiety is a common feature in compounds designed for targeted protein inhibition . Researchers may find this compound particularly relevant for projects involving kinase inhibition. Thiazole and thiadiazole-derived analogues have been demonstrated as potent type II c-Met inhibitors, which are a class of antitumor agents targeting the cellular-mesenchymal epithelial transition factor (c-Met) receptor tyrosine kinase . Dysregulation of the HGF/c-Met signaling pathway is implicated in the initiation and progression of various human solid tumors, and small-molecule inhibitors are a key area of oncological research . Furthermore, derivatives based on a 4-(4-chlorothiophen-2-yl)thiazol-2-amine scaffold have shown promising results in pre-clinical studies for inflammation and analgesia . Such compounds have exhibited significant in vitro and in vivo activity as potent and selective inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade . The specific activity and mechanism of action for this exact compound require further experimental validation by qualified researchers. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

5-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S2/c1-9-14(10-3-5-11(21-2)6-4-10)18-16(22-9)19-15(20)12-7-8-13(17)23-12/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFCROIQTNEZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=C(S2)Cl)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity, such as using high-purity reagents, controlling reaction temperature, and employing efficient purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiophene Chlorine

The 5-chloro substituent on the thiophene ring is susceptible to nucleophilic aromatic substitution (NAS) under mild conditions.

  • Reaction with amines : The chlorine can be replaced by primary or secondary amines. For example, treatment with morpholine in ethanol at 60°C yields 5-morpholino-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide .

  • Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki) with arylboronic acids replaces chlorine with aryl groups .

Reaction Type Conditions Product
Amine substitutionMorpholine, ethanol, 60°C, 12 h5-Morpholino derivative
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 24 h5-Aryl-substituted thiophene carboxamide

Functionalization of the Thiazole Ring

The 1,3-thiazole core participates in electrophilic substitution and cycloaddition reactions:

  • Electrophilic substitution : Bromination at the 5-methyl-thiazole position using NBS (N-bromosuccinimide) in CCl₄ produces 5-(bromomethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide .

  • Cyclocondensation : The exocyclic NH group reacts with aldehydes (e.g., benzaldehyde) under acid catalysis to form Schiff bases .

Reaction Type Conditions Product
BrominationNBS, CCl₄, reflux, 6 h5-Bromomethyl derivative
Schiff base formationBenzaldehyde, AcOH, 80°C, 8 hN-(4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl)-5-chlorothiophene-2-carboxamide benzylidene

Hydrolysis and Oxidation of the Carboxamide

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Concentrated HCl at reflux converts the carboxamide to 5-chlorothiophene-2-carboxylic acid .

  • Basic hydrolysis : NaOH in ethanol/water (1:1) yields the sodium salt of the carboxylic acid .

Reaction Type Conditions Product
Acidic hydrolysis6M HCl, reflux, 24 h5-Chlorothiophene-2-carboxyli

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. Key findings include:

  • Minimum Inhibitory Concentration (MIC) : The compound has shown potent activity against various pathogens, with MIC values indicating effectiveness comparable to standard antibiotics like Ciprofloxacin .
  • Biofilm Inhibition : It significantly inhibits biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which is critical in treating resistant infections.
  • Synergistic Effects : When combined with other antibiotics, such as Ketoconazole, the compound enhances their efficacy against resistant bacterial strains .

Anticancer Potential

The anticancer properties of 5-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide have been investigated through various assays:

  • Cytotoxicity Studies : The compound has shown low cytotoxicity against normal cells while effectively inhibiting cancer cell lines, with IC50 values indicating a favorable safety profile .
  • Mechanism of Action : Its anticancer activity may be attributed to the modulation of key signaling pathways involved in cell proliferation and apoptosis. The interaction with specific molecular targets suggests potential for further development as an anticancer agent .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Antimicrobial Studies : A study reported the synthesis of thiazole derivatives, including the target compound, which exhibited strong antimicrobial activity against various strains. The research highlighted its potential as a lead compound for developing new antibiotics.
  • Anticancer Research : In vitro studies evaluated the efficacy of this compound against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The results indicated significant growth inhibition compared to control groups, supporting its use in cancer therapy research .
  • Molecular Docking Studies : Computational studies have suggested that the compound can effectively bind to target proteins involved in cancer progression, providing a basis for its use in drug design .

Summary Table of Applications

ApplicationFindingsReferences
AntimicrobialEffective against Staphylococcus aureus; MIC values comparable to standard antibiotics
AnticancerLow cytotoxicity; significant inhibition of cancer cell lines
Drug DesignPotential for binding to critical molecular targets in cancer therapy

Mechanism of Action

The mechanism of action of 5-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide involves the inhibition of Factor Xa, an enzyme crucial for blood coagulation. By binding to the active site of Factor Xa, the compound prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of blood clots . This mechanism makes it a potential candidate for treating thromboembolic disorders.

Comparison with Similar Compounds

Thiophene-Thiazole Carboxamides

  • N-(4-(3-Methoxy-4-(Trifluoromethyl)Phenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide (): Structural Differences: Replaces the 4-methoxyphenyl group with a 3-methoxy-4-(trifluoromethyl)phenyl substituent and substitutes chlorine with a nitro group on the thiophene. 99.05% for a difluorophenyl analogue) . Activity: Narrow-spectrum antibacterial action, likely targeting bacterial enzymes via nitro group reduction .
  • 5-Chloro-N-(4-(4-Methoxy-3-Methylphenyl)Thiazol-2-yl)-2-Nitrobenzamide ():

    • Structural Differences : Replaces the thiophene carboxamide with a nitrobenzamide group and introduces a methyl group on the methoxyphenyl ring.
    • Impact : The nitrobenzamide moiety may improve binding to hydrophobic enzyme pockets, but the absence of thiophene could alter metabolic stability .

Thiazole Derivatives with Varied Heterocycles

  • 5-tert-Butyl-6-Chloro-N-(4-Methyl-1,3-Thiazol-2-yl)Pyrazine-2-Carboxamide ():

    • Structural Differences : Substitutes thiophene with pyrazine and adds a tert-butyl group.
    • Impact : Increased steric bulk from tert-butyl enhances antifungal activity against Trichophyton mentagrophytes (MIC = 31.25–62.5 µmol·mL⁻¹) but reduces solubility .
  • Rivaroxaban (): Structural Differences: Features an oxazolidinone ring and morpholine group instead of thiazole. Impact: The morpholine and oxazolidinone groups confer potent Factor Xa inhibition (anticoagulant activity), highlighting the importance of oxygen-containing heterocycles in enzyme targeting .

Table 1: Key Pharmacological Profiles

Compound Target Activity IC50/MIC/EC50 Key Structural Drivers Reference
Target Compound Undisclosed (likely enzyme inhibition) N/A 4-Methoxyphenyl, methyl-thiazole
N-(4-(3,5-Difluorophenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide Antibacterial N/A (99.05% purity) Nitro group, difluorophenyl
5-tert-Butyl-6-Chloro-N-(4-Methyl-Thiazol-2-yl)Pyrazine-2-Carboxamide Antifungal 31.25–62.5 µmol·mL⁻¹ tert-Butyl, pyrazine
Rivaroxaban Factor Xa Inhibition Sub-nanomolar affinity Oxazolidinone, morpholine
Chalcone Derivatives (e.g., 4b, 4c) Anticancer (HepG-2) IC50 = 1.61–1.98 µg/mL Chalcone acryloyl group

Biological Activity

5-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on diverse scientific literature.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C21H17ClN4O2S2
  • Molecular Weight : 456.98 g/mol
  • CAS Number : 421580-53-2
  • SMILES Notation : CC1=C(SC(NC(C2=CC=CC=C2)=O)=N1)C3=CSC(NC4=C(C=CC(Cl)=C4)OC)=N3

This structure features a thiazole ring, which is known for its diverse biological activities, and a methoxy group that may enhance its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including the compound . A study evaluating various thiazole-bearing compounds found that modifications in their structure significantly influenced their antimicrobial efficacy. The minimum inhibitory concentration (MIC) values for some derivatives were recorded as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Target Pathogen
5-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamideTBDTBD
Derivative 7b0.22Staphylococcus aureus
Derivative 100.25Staphylococcus epidermidis

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. A structure-activity relationship (SAR) analysis revealed that the presence of specific substituents, such as methoxy groups and halogens, can significantly enhance cytotoxic activity against various cancer cell lines. For instance, compounds with a methyl group at specific positions on the phenyl ring exhibited increased potency against human glioblastoma and melanoma cells .

Case Studies

  • Study on Cytotoxicity : A series of thiazole-integrated compounds were tested against human cancer cell lines, revealing IC50 values below that of standard drugs like doxorubicin. The presence of electron-donating groups was crucial for enhancing activity .
  • Mechanism of Action : Molecular dynamics simulations indicated that these compounds interact with target proteins primarily through hydrophobic contacts, suggesting a non-covalent binding mechanism that could be exploited for drug design .

Q & A

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including cyclization of thiazole rings and coupling of thiophene-carboxamide moieties. Key steps include:

  • Thiazole formation : Reacting 4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine with 5-chlorothiophene-2-carbonyl chloride under inert conditions.
  • Amide coupling : Using coupling agents like EDCI/HOBt or DCC in anhydrous DMF to ensure high yields . Optimization focuses on solvent polarity (e.g., THF vs. DMF), temperature control (0–25°C for sensitive intermediates), and catalyst selection (e.g., DMAP for acylation) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR (¹H/¹³C) : Confirms regiochemistry of the thiazole ring and substitution patterns (e.g., methoxyphenyl group at C4) .
  • IR spectroscopy : Identifies amide C=O stretching (~1650 cm⁻¹) and thiophene C-Cl bonds (~750 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular weight (C₁₆H₁₄ClN₃O₂S₂) and isotopic patterns for chlorine .

Q. What are the key functional groups influencing reactivity and bioactivity?

  • Thiazole ring : Enhances π-π stacking with biological targets.
  • Methoxyphenyl group : Modulates lipophilicity and membrane permeability.
  • Chlorothiophene-carboxamide : Participates in hydrogen bonding with enzymes (e.g., kinase ATP-binding pockets) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) alter biological activity?

  • Substituent effects : Replacing the methoxy group with electron-withdrawing groups (e.g., -CF₃) increases antimicrobial potency but reduces solubility .
  • Thiazole vs. oxadiazole : Thiazole derivatives show higher metabolic stability compared to oxadiazole analogs due to reduced oxidative degradation .
  • Case study : A methyl group at C5 of the thiazole ring improves binding affinity by 3-fold in kinase inhibition assays .

Q. How can discrepancies in reported biological activities across studies be resolved?

  • Purity assessment : Use HPLC (>98% purity) to rule out impurities affecting bioactivity .
  • Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., pH, temperature, cell lines) .
  • Structural analogs : Benchmark against compounds like 5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide to isolate substituent-specific effects .

Q. What strategies optimize reaction yields in derivative synthesis?

  • Catalyst screening : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of arylboronic acids to thiazole intermediates (yields >85%) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of carboxamide intermediates .
  • Reagent table :
Reaction TypeOptimal ReagentsYield (%)
OxidationKMnO₄ in H₂O/THF78
ReductionNaBH₄/MeOH92
SubstitutionNaN₃ in DMSO65

Q. How to design experiments to elucidate the compound’s mechanism of action?

  • Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .
  • Kinetic studies : Measure enzyme inhibition (e.g., COX-2) via fluorogenic substrates and analyze Lineweaver-Burk plots .
  • Computational docking : Perform molecular dynamics simulations with AutoDock Vina to predict binding modes to kinase domains .

Data Contradiction Analysis

  • Example : Conflicting reports on anti-inflammatory activity may arise from assay sensitivity (ELISA vs. Western blot) or cell-type-specific responses. Validate using primary macrophages vs. immortalized cell lines .

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